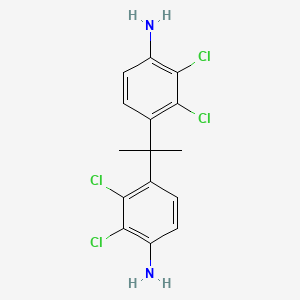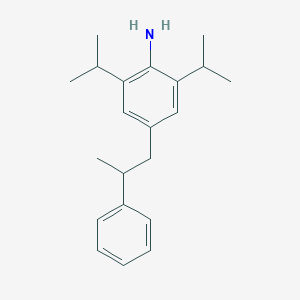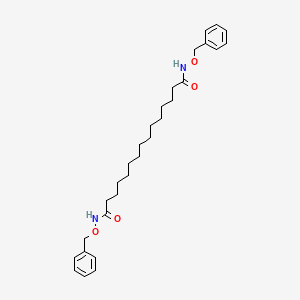
4,4'-(Propane-2,2-diyl)bis(2,3-dichloroaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) is an organic compound with significant applications in various fields of science and industry This compound is characterized by the presence of two dichloroaniline groups connected by a propane-2,2-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) typically involves the reaction of 2,3-dichloroaniline with a suitable bridging agent such as propane-2,2-diyl. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Aqueous NaOH or amine solutions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or phenols.
Applications De Recherche Scientifique
4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(Propane-2,2-diyl)bis(2-aminophenol)
- 4,4’-(Propane-2,2-diyl)bis(2-allylphenol)
- 4,4’-(Propane-2,2-diyl)bis(2-nitrophenol)
Uniqueness
4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) is unique due to the presence of dichloroaniline groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where such properties are desired .
Propriétés
Numéro CAS |
144647-25-6 |
|---|---|
Formule moléculaire |
C15H14Cl4N2 |
Poids moléculaire |
364.1 g/mol |
Nom IUPAC |
4-[2-(4-amino-2,3-dichlorophenyl)propan-2-yl]-2,3-dichloroaniline |
InChI |
InChI=1S/C15H14Cl4N2/c1-15(2,7-3-5-9(20)13(18)11(7)16)8-4-6-10(21)14(19)12(8)17/h3-6H,20-21H2,1-2H3 |
Clé InChI |
LXPCHAYYJKGFOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C(=C(C=C1)N)Cl)Cl)C2=C(C(=C(C=C2)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B12556982.png)



![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)


![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
